molecular formula C12H13ClN4O2 B2999762 1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899985-22-9

1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Cat. No.: B2999762
CAS No.: 899985-22-9
M. Wt: 280.71
InChI Key: YWVIFIFVGNYJQW-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage, a phthalazinone moiety, and a chloroethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea typically involves multiple steps, starting with the preparation of the phthalazinone derivative. The synthetic route may include:

    Formation of the phthalazinone core: This can be achieved through the reaction of phthalic anhydride with hydrazine, followed by oxidation.

    Introduction of the chloroethyl group: This step involves the alkylation of the phthalazinone derivative with 2-chloroethylamine under basic conditions.

    Urea formation: The final step is the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea undergoes various chemical reactions, including:

    Substitution reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and reduction: The phthalazinone moiety can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent parts.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interfere with DNA replication.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication. This property is particularly useful in cancer treatment, where the compound can inhibit the proliferation of cancer cells. The phthalazinone moiety may also interact with specific enzymes, further contributing to its biological activity.

Comparison with Similar Compounds

1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea can be compared with other compounds that have similar structures or functionalities:

    1-(2-chloroethyl)-3-(4-oxo-3H-phthalazin-1-yl)urea: This compound lacks the methyl group, which may affect its reactivity and biological activity.

    1-(2-chloroethyl)-3-(4-oxo-3H-quinazolin-1-yl)methyl]urea: The quinazolinone moiety replaces the phthalazinone, potentially altering its interaction with biological targets.

    1-(2-chloroethyl)-3-(4-oxo-3H-pyridazin-1-yl)methyl]urea: The pyridazinone moiety introduces different electronic properties, which can influence the compound’s chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c13-5-6-14-12(19)15-7-10-8-3-1-2-4-9(8)11(18)17-16-10/h1-4H,5-7H2,(H,17,18)(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVIFIFVGNYJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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